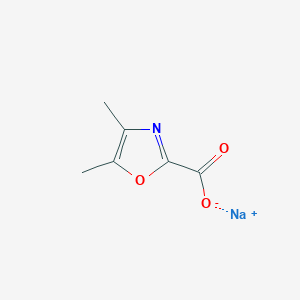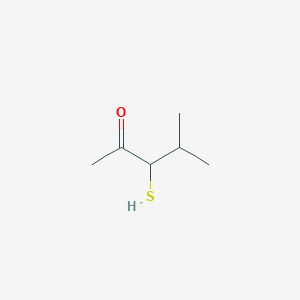
3-(Azidomethyl)-2,4,6-trimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azidomethyl)-2,4,6-trimethylphenol is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group on a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-2,4,6-trimethylphenol typically involves the introduction of an azido group to a pre-existing phenol derivative. One common method is the bromination of 2,4,6-trimethylphenol followed by nucleophilic substitution with sodium azide. The reaction conditions often include:
Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Azidation: Reacting the brominated intermediate with sodium azide (NaN₃) in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the potentially explosive azido compounds.
化学反应分析
Types of Reactions
3-(Azidomethyl)-2,4,6-trimethylphenol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), polar solvents (DMF, DMSO), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature to moderate heat.
Cycloaddition: Alkynes, copper(I) iodide (CuI) as a catalyst, room temperature.
Major Products
Substitution: Various substituted phenols depending on the nucleophile used.
Reduction: 3-(Aminomethyl)-2,4,6-trimethylphenol.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
3-(Azidomethyl)-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 3-(Azidomethyl)-2,4,6-trimethylphenol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In biological systems, the azido group can be used to label proteins or nucleic acids, allowing for their detection and analysis.
相似化合物的比较
Similar Compounds
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
- 3-(Azidomethyl)heptane
Uniqueness
3-(Azidomethyl)-2,4,6-trimethylphenol is unique due to its phenolic structure, which imparts specific chemical properties such as acidity and the ability to form hydrogen bonds. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in biological labeling.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-(azidomethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H13N3O/c1-6-4-7(2)10(14)8(3)9(6)5-12-13-11/h4,14H,5H2,1-3H3 |
InChI 键 |
TWBOKTOZKCEMJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1CN=[N+]=[N-])C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)






![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13449836.png)
